molecular formula C14H15NO4 B11856202 4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline CAS No. 61402-58-2

4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B11856202
CAS No.: 61402-58-2
M. Wt: 261.27 g/mol
InChI Key: SABVVKZCXIVAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation . The conditions typically involve elevated temperatures and pressures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, pain, and other biological processes . The exact molecular targets and pathways are still under investigation.

Properties

CAS No.

61402-58-2

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

4,6,7-trimethoxy-2,3-dihydrofuro[2,3-b]quinoline

InChI

InChI=1S/C14H15NO4/c1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3/h6-7H,4-5H2,1-3H3

InChI Key

SABVVKZCXIVAMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3CCOC3=N2)OC)OC

Origin of Product

United States

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